molecular formula C21H23N3O3 B11325636 2-(3,5-dimethylphenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]acetamide

2-(3,5-dimethylphenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]acetamide

Cat. No.: B11325636
M. Wt: 365.4 g/mol
InChI Key: SCFQKFHCTNLTAX-UHFFFAOYSA-N
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Description

2-(3,5-DIMETHYLPHENOXY)-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenoxy group, a pyrazole ring, and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-DIMETHYLPHENOXY)-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The reaction of 3,5-dimethylphenol with an appropriate halogenated compound to form the phenoxy intermediate.

    Formation of the Pyrazole Ring: The condensation of the phenoxy intermediate with a hydrazine derivative to form the pyrazole ring.

    Acetamide Formation: The final step involves the reaction of the pyrazole intermediate with an acylating agent to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-DIMETHYLPHENOXY)-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(3,5-DIMETHYLPHENOXY)-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-DIMETHYLPHENOXY)-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound with a similar phenoxy structure.

    2-Methoxy-5-((phenylamino)methyl)phenol: Another related compound with a methoxy and phenylamino group.

Uniqueness

2-(3,5-DIMETHYLPHENOXY)-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]acetamide

InChI

InChI=1S/C21H23N3O3/c1-15-10-16(2)12-19(11-15)27-14-21(25)23-20-8-9-22-24(20)13-17-4-6-18(26-3)7-5-17/h4-12H,13-14H2,1-3H3,(H,23,25)

InChI Key

SCFQKFHCTNLTAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=NN2CC3=CC=C(C=C3)OC)C

Origin of Product

United States

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